4-Bromo-1-isopropoxy-2-nitrobenzene
Description
4-Bromo-1-isopropoxy-2-nitrobenzene (CAS: 104216-91-3) is a substituted aromatic compound featuring a benzene ring with three functional groups: a bromine atom at position 4, an isopropoxy group (–OCH(CH₃)₂) at position 1, and a nitro group (–NO₂) at position 2 . This arrangement imparts distinct electronic and steric properties, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The isopropoxy group contributes steric bulk and electron-donating effects via oxygen, while the nitro group is strongly electron-withdrawing, directing further electrophilic substitutions to specific positions on the aromatic ring.
Properties
IUPAC Name |
4-bromo-2-nitro-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZWELNDHXHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropoxy-2-nitrobenzene typically involves a multi-step process:
Isopropoxylation: The isopropoxy group can be introduced via a nucleophilic substitution reaction, where an isopropyl alcohol reacts with the nitro-bromobenzene under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropoxy-2-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Nucleophilic Substitution: The isopropoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine, iron(III) bromide as a catalyst.
Reduction: Tin, hydrochloric acid.
Nucleophilic Substitution: Isopropyl alcohol, base (e.g., sodium hydroxide).
Major Products:
Reduction: 4-Bromo-1-isopropoxy-2-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : 4-Bromo-1-isopropoxy-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic chemistry .
- Reactions : The compound can undergo nucleophilic aromatic substitution, reducing the nitro group to an amine, or be oxidized to form carbonyl compounds .
2. Biological Studies
- Enzyme Inhibition : Research indicates that this compound may interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding. This potential interaction can be critical for understanding metabolic pathways and drug design .
- Pharmacological Properties : Investigations into its pharmacological effects could lead to the development of new therapeutic agents, especially in treating diseases where nitro compounds have shown efficacy .
Industrial Applications
1. Specialty Chemicals Production
- The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its properties allow for the development of materials with specific functionalities that meet industrial needs .
2. Analytical Chemistry
- In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, enhancing the detection and quantification of other compounds in complex mixtures .
Case Study 1: Enzyme Inhibition Research
A study investigated the enzyme inhibition properties of nitro-substituted aromatic compounds, including this compound. The results indicated significant inhibition of certain cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies .
Case Study 2: Synthesis of Novel Polymers
Researchers synthesized novel polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties, demonstrating the compound's utility in advanced material applications .
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropoxy-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, forming a sigma complex intermediate.
Reduction: The nitro group undergoes a multi-step reduction process to form an amino group.
Nucleophilic Substitution: The isopropoxy group can be displaced by nucleophiles, forming new carbon-oxygen bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Bromo-1-isopropoxy-2-nitrobenzene with structurally related aromatic derivatives, focusing on substituent effects, physical properties, and applications:
Key Comparisons:
Substituent Effects on Reactivity :
- The nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy- or vinyl-substituted analogs (e.g., 4-Bromo-1-isopropyl-2-methoxybenzene or 4-Bromo-1-isopropoxy-2-vinylbenzene ).
- Steric Hindrance : The isopropoxy group in the target compound creates greater steric hindrance than smaller substituents like methoxy (–OCH₃) or isopropyl (–CH(CH₃)₂), influencing reaction pathways and crystallinity .
Crystallographic Behavior :
- Compounds like 4-Bromo-1-nitrobenzene exhibit π-π stacking and weak hydrogen bonding in their crystal structures , whereas bulkier substituents (e.g., isopropoxy) likely disrupt such interactions, leading to less ordered packing .
Applications :
- Nitro-containing compounds (e.g., this compound) are often precursors for amines via reduction, enabling access to dyes or pharmaceuticals .
- Vinyl-substituted analogs (e.g., 4-Bromo-1-isopropoxy-2-vinylbenzene) are more suited for polymerization or cross-coupling reactions .
Research Findings and Implications
- Synthetic Challenges : Introducing multiple substituents (e.g., bromo, nitro, and isopropoxy) requires precise control of reaction conditions to avoid side reactions. For example, nitration of bromobenzene in 4-Bromo-1-nitrobenzene synthesis demands low temperatures and strong acids .
- Electronic Effects : The nitro group’s electron-withdrawing nature dominates over the electron-donating isopropoxy group, directing further substitutions to meta positions relative to the nitro group .
- Industrial Relevance : The commercial availability of this compound underscores its utility in high-value chemical industries, contrasting with less-accessible analogs like 2-Bromo-1-isopropyl-4-nitrobenzene .
Biological Activity
4-Bromo-1-isopropoxy-2-nitrobenzene is a chemical compound with potential biological applications, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN2O3. Its structure includes a bromine atom and a nitro group, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in inflammatory processes and cancer cell proliferation.
Enzyme Inhibition
One notable mechanism involves the inhibition of prostaglandin E synthases, which play a crucial role in inflammation . This inhibition can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated in vitro, revealing significant anti-proliferative activity.
Case Studies
- Anti-inflammatory Activity : In a study examining the effects of various nitro-substituted phenolic compounds, this compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent .
- Cytotoxicity Assessment : A comprehensive evaluation of several nitrobenzene derivatives indicated that this compound had a higher selectivity index in targeting cancer cells compared to normal cells, highlighting its therapeutic potential while minimizing toxicity .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-nitrophenol | No isopropoxy group | Moderate anti-inflammatory effects |
| 3-Nitro-4-bromophenol | Lacks isopropoxy and has different substitution | Less potent against cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
